4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid
Description
4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid is a bicyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a propargyl (prop-2-yn-1-yl) group and a carboxylic acid moiety. The propargyl group introduces sp-hybridized carbon atoms, imparting unique reactivity, such as participation in click chemistry (e.g., azide-alkyne cycloaddition). The oxane ring provides structural rigidity, influencing conformational stability and intermolecular interactions.
Properties
IUPAC Name |
4-prop-2-ynyloxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-3-9(8(10)11)4-6-12-7-5-9/h1H,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSBZRZMHXIJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506435-40-0 | |
| Record name | 4-(prop-2-yn-1-yl)oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride).
Scientific Research Applications
4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules that may have potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid is not well-documented. its chemical structure suggests that it may interact with various molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the propynyl group can participate in π-π interactions and other non-covalent interactions.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Routes : describes using 4-(prop-2-yn-1-yl)morpholine in multi-step syntheses, suggesting analogous methods for the target compound.
- Biological Activity: No direct data exist for 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid, but tetrazole and fluorophenyl analogs show promise in pharmaceutical contexts .
- Structural Analysis : Computational tools (Mercury, SHELXL) can model steric and electronic differences between derivatives, guiding further optimization .
Biological Activity
4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid is a chemical compound characterized by its unique molecular structure, which includes a tetrahydrofuran ring and both alkyne and carboxylic acid functional groups. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, mechanisms, and potential therapeutic applications.
- Molecular Formula : C9H12O3
- Molecular Weight : 168.19 g/mol
- Structural Features : The presence of a prop-2-yn-1-yl substituent and a carboxylic acid group enhances its reactivity and interaction with biological targets.
The biological activity of 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid group can form hydrogen bonds, while the propynyl group may participate in π-π interactions and other non-covalent interactions with proteins and enzymes, potentially influencing metabolic pathways.
Antimicrobial Properties
Research indicates that 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid exhibits antimicrobial activity. The compound's structural features allow it to interact with enzymes involved in microbial metabolism, suggesting potential use as an antimicrobial agent. Further studies are needed to elucidate the specific mechanisms behind this activity.
Enzyme Inhibition
The compound may inhibit certain enzymes by forming covalent bonds with nucleophilic sites on proteins. This interaction can alter protein function, which is significant for drug design and development. For instance, derivatives of this compound have been studied for their ability to inhibit key enzymes involved in various diseases.
Reactive Oxygen Species Generation
Studies suggest that 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid can generate reactive oxygen species (ROS), which may have implications in photodynamic therapy. The ability to produce ROS can lead to oxidative stress in target cells, potentially inducing apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and differences between 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Prop-2-en-1-yloxy)oxane-4-carboxylic acid | Contains an alkene instead of an alkyne | Exhibits different reactivity due to double bond |
| 2-(Prop-2-yne)-oxolane-2-carboxylic acid | Similar backbone but different position of substituents | May show distinct biological activities |
| 1-(tert-butyl)-4-(prop-2-yne-yloxy)benzene | Contains a benzene ring | Offers unique electronic properties due to aromaticity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of 4-(Prop-2-yn-1-yloxy)oxane. For example, a study demonstrated that certain derivatives exhibited enhanced antimicrobial activity compared to the parent compound, highlighting the importance of structural modifications in optimizing biological efficacy.
Another research effort investigated the compound's potential as an anticancer agent through ROS generation. In vitro assays showed that specific concentrations led to significant apoptosis in cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
